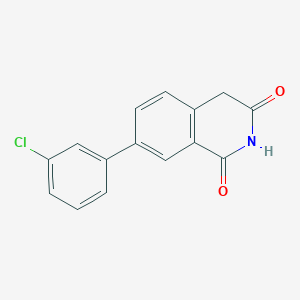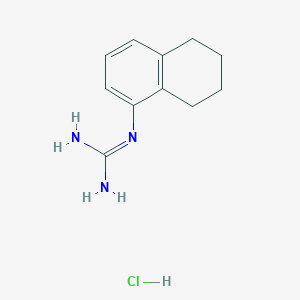
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (7-CPT-D) is a synthetic monocyclic heterocyclic compound that has been studied for its potential applications in a variety of fields, including biomedical research, drug development, and laboratory experiments. Its unique properties and diverse potential applications make 7-CPT-D an attractive research target.
Applications De Recherche Scientifique
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has also been studied for its potential to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which has been implicated in the regulation of mood and behavior.
Mécanisme D'action
The exact mechanism of action of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not yet fully understood. However, it is believed that 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione binds to and inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which is believed to lead to the observed effects of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is believed to bind to and inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential effects on biochemical and physiological processes. It has been shown to have a stimulatory effect on the release of acetylcholine in the brain, which is believed to lead to increased alertness and improved cognitive function. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This is believed to lead to an increase in the concentration of these neurotransmitters in the brain, which is thought to result in improved mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is relatively stable and can be stored for extended periods of time without significant degradation. A limitation of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is that it is not available commercially, which can make it difficult to acquire for laboratory experiments.
Orientations Futures
The potential applications of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione are still being explored. One potential future direction is to study the effects of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione on other biochemical and physiological processes, such as the regulation of hormones and the immune system. In addition, further research could be done to explore the potential therapeutic applications of 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, such as its use in the treatment of neurological disorders. Finally, the potential for 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione to be used as a drug delivery system could be explored, as this could have significant implications for the treatment of various diseases.
Méthodes De Synthèse
7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloroaniline with 1,2,3,4-tetrahydroisoquinoline-1,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at a temperature of 80-100°C. This method has been used to produce 7-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione in yields of up to 95%.
Propriétés
IUPAC Name |
7-(3-chlorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-2-9(6-12)10-4-5-11-8-14(18)17-15(19)13(11)7-10/h1-7H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMSNNSKZRBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)

![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)

![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)

![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)


![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)
